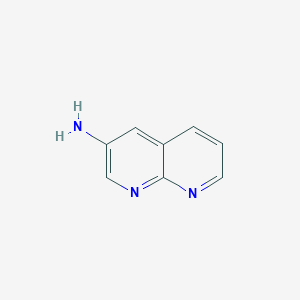

1,8-Naphthyridin-3-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,8-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNPJOHSVWXQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40486344 | |

| Record name | 1,8-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-19-1 | |

| Record name | 1,8-Naphthyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-NAPHTHYRIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40486344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Naphthyridin 3 Amine and Analogues

Classical Synthetic Approaches

A variety of classical named reactions have been successfully adapted for the synthesis of 1,8-naphthyridines. These methods, while sometimes requiring harsh conditions, offer versatile pathways to a wide range of substituted 1,8-naphthyridine (B1210474) derivatives.

Friedländer Condensation and its Variants

The Friedländer condensation is a widely utilized and effective method for the synthesis of 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position, typically 2-aminonicotinaldehyde, with a compound containing an activated methylene (B1212753) group (e.g., ketones, β-ketoesters, malononitrile). The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration step.

Recent advancements have focused on developing greener and more efficient protocols for the Friedländer synthesis of 1,8-naphthyridines. These include the use of water as a solvent, ionic liquids, and various catalysts to improve yields and simplify reaction conditions. For instance, the use of a choline (B1196258) hydroxide-based ionic liquid in water has been reported as a metal-free and non-toxic catalytic system. Another approach employs cerium chloride heptahydrate (CeCl₃·7H₂O) as a reusable catalyst under solvent-free grinding conditions at room temperature. Microwave-assisted solvent-free methods using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been shown to reduce reaction times and improve yields.

The versatility of the Friedländer condensation allows for the synthesis of a diverse range of substituted 1,8-naphthyridines by varying the active methylene compound.

Table 1: Examples of Friedländer Synthesis of 1,8-Naphthyridine Derivatives

| 2-Aminonicotinaldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminonicotinaldehyde | Acetone (B3395972) | Choline hydroxide (B78521), H₂O, 50°C | 2-Methyl-1,8-naphthyridine | 99 | |

| 2-Aminonicotinaldehyde | Ethyl acetoacetate (B1235776) | Piperidine (B6355638), solvent-free, rt | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | 90 | |

| 2-Aminonicotinaldehyde | Acetylacetone | CeCl₃·7H₂O, solvent-free, rt | 3-Acetyl-2-methyl-1,8-naphthyridine | 94 | |

| 2-Aminonicotinaldehyde | Cyclohexanone | [Bmmim][Im], 80°C | 1,2,3,4-Tetrahydroacridine | 75 | |

| 2-Aminonicotinaldehyde | Malononitrile (B47326) | Piperidine, solvent-free, rt | 2-Amino-1,8-naphthyridine-3-carbonitrile | 92 |

Gould–Jacob Reactions

The Gould–Jacob reaction is another important method for the synthesis of fused 4-hydroxypyridine (B47283) systems, which can be applied to the preparation of 1,8-naphthyridine derivatives. This reaction typically involves the condensation of an aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The initial condensation forms an anilidomethylenemalonate intermediate, which then undergoes an intramolecular cyclization at high temperatures to yield the 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. Subsequent hydrolysis and decarboxylation can provide the corresponding 4-hydroxy-1,8-naphthyridine.

This method has been successfully employed for the synthesis of various substituted 1,8-naphthyridines. The reaction is particularly effective for aminopyridines with electron-donating groups. Microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to conventional heating methods.

Table 2: Gould-Jacobs Synthesis of 1,8-Naphthyridine Derivatives

| Aminopyridine | Malonic Acid Derivative | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization | Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

| Substituted 2-aminopyridines | Diethyl ethoxymethylenemalonate | Microwave irradiation | Substituted ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylates |

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, which can be adapted to produce naphthyridines by using an aminopyridine as the starting material. The reaction involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). The glycerol is first dehydrated by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. The resulting intermediate cyclizes and is subsequently oxidized to form the naphthyridine ring system.

While the Skraup synthesis is a powerful tool, it is known for being a vigorous and sometimes violent reaction. The use of moderators like ferrous sulfate (B86663) can help to control the reaction rate. The regioselectivity of the cyclization depends on the position of the amino group on the pyridine (B92270) ring. For instance, 3-aminopyridine (B143674) can yield 1,5- and 1,7-naphthyridines. The synthesis of 1,8-naphthyridines via the Skraup reaction has also been reported.

Doebner-Von-Miller Reaction

The Doebner-Von-Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines and, by extension, naphthyridines. This reaction utilizes α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol (B89426) condensation of two carbonyl compounds, in place of glycerol. An aminopyridine is reacted with the α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid like tin tetrachloride or a Brønsted acid such as p-toluenesulfonic acid.

The reaction mechanism is complex and is thought to involve a Michael addition of the aminopyridine to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. This method provides access to 1,8-naphthyridines with substituents on the newly formed pyridine ring.

Meth-Cohn Method

The Meth-Cohn quinoline (B57606) synthesis is a versatile method that can be adapted for the preparation of fused pyridine systems like 1,8-naphthyridines. This reaction involves the treatment of an acylated aminopyridine with a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide) to generate a 2-chloro-3-formyl-1,8-naphthyridine derivative.

This method provides a convenient route to 1,8-naphthyridines that are functionalized at the 2- and 3-positions, which can then be further modified to introduce a variety of substituents.

Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. This reaction can be extended to the synthesis of 1,8-naphthyridine-4-carboxylic acids by using a pyridine analog of isatin, known as 7-azaisatin.

The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in 7-azaisatin to form a keto-acid intermediate. This intermediate then condenses with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the 1,8-naphthyridine-4-carboxylic acid. This method offers a direct route to 1,8-naphthyridines bearing a carboxylic acid group at the 4-position, which is a valuable handle for further synthetic transformations.

Knorr Synthesis

The Knorr synthesis is a classical method for the preparation of quinolines and related heterocyclic systems. The reaction typically involves the condensation of a β-ketoester with an aniline (B41778) or a related amino-substituted heterocycle in the presence of a strong acid, usually sulfuric acid. The mechanism proceeds through the formation of a β-aminoacrylate, which then undergoes cyclization and dehydration to yield the quinolone ring system.

While the Knorr synthesis is a cornerstone in quinoline chemistry, its application to the synthesis of 1,8-naphthyridin-3-amine is not extensively documented. However, the synthesis of related 1,8-naphthyridinones has been reported. For instance, the Knorr reaction has been utilized to prepare 1,8-naphthyridin-2(1H)-ones. In a notable exception to the typical Knorr pathway, the reaction of 1-methoxyisoquinolin-3-amine (B1611324) with ethyl acetoacetate under Knorr conditions (hot polyphosphoric acid) yielded the 4(1H)-one isomer instead of the expected 2(1H)-one. This highlights the influence of substrate electronics and reaction conditions on the regiochemical outcome. The general principle involves the reaction of an aminopyridine derivative with a β-ketoester, where the amino group attacks the ester carbonyl, followed by acid-catalyzed cyclization.

Conrad-Limpach Condensation

The Conrad-Limpach condensation is another well-established method for the synthesis of quinoline derivatives, which can be adapted for the synthesis of 1,8-naphthyridines. This reaction involves the condensation of an aniline or an aminopyridine with a β-ketoester. The reaction pathway can be directed towards the formation of either a 4-quinolone or a 2-quinolone depending on the reaction conditions. Typically, lower temperatures favor the formation of the β-aminoacrylate (the kinetic product), which upon heating undergoes cyclization to the 4-quinolone (Conrad-Limpach product).

The application of the Conrad-Limpach synthesis principle has been demonstrated in the preparation of aminopropyloxy derivatives of 1,8-naphthyridines. researchgate.net The initial step involves the reaction of an aminopyridine with a β-ketoester to form the 1,8-naphthyridine core. For example, 2-aminopyridine can be reacted with ethyl acetoacetate, followed by cyclization to yield a hydroxynaphthyridine. This hydroxy group can then be further functionalized to introduce an amino-containing side chain. The general mechanism begins with the nucleophilic attack of the amino group on the keto-carbonyl of the β-ketoester, leading to a Schiff base that tautomerizes and then undergoes thermal cyclization. wikipedia.org

Combes Synthesis

The Combes synthesis is a method for preparing quinolines by the acid-catalyzed reaction of an aniline with a β-diketone. This reaction is a viable route for the synthesis of the 1,8-naphthyridine ring system, although specific examples leading to this compound are not prevalent in the literature. The general strategy involves the condensation of an aminopyridine with a β-diketone in the presence of a strong acid catalyst, such as sulfuric acid.

The mechanism of the Combes synthesis involves the initial formation of a Schiff base from the reaction of the aminopyridine with one of the carbonyl groups of the β-diketone. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the pyridine ring, followed by dehydration to afford the fused aromatic system. The regioselectivity of the cyclization is influenced by the nature of the substituents on both the aminopyridine and the β-diketone. The Combes synthesis is listed among the common methods for preparing the 1,8-naphthyridine scaffold. nih.gov

Niementowski Reaction

The Niementowski reaction is a synthetic method for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the condensation of anthranilic acids with ketones or aldehydes. This reaction can be extended to the synthesis of 1,8-naphthyridines by using an amino-substituted nicotinic acid or its derivatives.

While the direct synthesis of this compound via the Niementowski reaction is not commonly reported, the synthesis of 1,8-naphthyridine structures has been investigated using this method. For example, one of the investigated routes for the preparation of 1,8-naphthyridines involved a Niementowski synthesis starting from ethyl 2-amino-6-phenylnicotinate. The reaction generally requires high temperatures and proceeds by the formation of a Schiff base followed by intramolecular condensation and cyclization. Variations of the reaction conditions, such as the use of a base catalyst or polyphosphoric acid, have been explored to improve yields and applicability. wikipedia.org

Pictet-Spengler Reactions

The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. While this reaction is fundamental in the synthesis of many alkaloids and related heterocyclic compounds, its direct application for the synthesis of the 1,8-naphthyridine core, and specifically this compound, is not a conventional or widely reported method.

The mechanism of the Pictet-Spengler reaction involves the formation of a Schiff base from the amine and the carbonyl compound, which then protonates to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack on the aromatic or heteroaromatic ring to form a new six-membered ring. The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring. While there are radical-based variations of the Pictet-Spengler reaction that have been used to synthesize tetrahydronaphthyridines, these are not the classical polar reactions and their applicability to this compound is not established. wikipedia.orgresearchgate.net

Modern and Green Chemistry Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Green chemistry principles, such as the use of alternative energy sources, environmentally benign solvents, and catalytic reactions, have been increasingly applied to the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of various 1,8-naphthyridine analogues.

One prominent example is the microwave-assisted Friedlander condensation for the synthesis of 1,8-naphthyridines. In this approach, 2-aminonicotinaldehyde is reacted with a variety of active methylene compounds under solvent-free conditions using a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). tsijournals.com This method offers the advantages of being environmentally friendly by avoiding the use of hazardous solvents and reducing energy consumption due to significantly shorter reaction times. tsijournals.com

The following table summarizes the results of a DABCO-catalyzed, microwave-assisted Friedlander synthesis of various 1,8-naphthyridine derivatives. tsijournals.com

| Entry | Active Methylene Compound | Product | Time (min) | Yield (%) |

| 3a | Acetophenone | 2-Phenyl-1,8-naphthyridine | 3.5 | 86 |

| 3b | 4-Methylacetophenone | 2-(p-Tolyl)-1,8-naphthyridine | 4.0 | 82 |

| 3c | 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-1,8-naphthyridine | 4.5 | 84 |

| 3d | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-1,8-naphthyridine | 3.0 | 85 |

| 3e | 4-Nitroacetophenone | 2-(4-Nitrophenyl)-1,8-naphthyridine | 5.0 | 78 |

| 3f | Cyclohexanone | 2,3-Tetramethylene-1,8-naphthyridine | 4.0 | 74 |

| 3g | Indan-1-one | 2,3-(1,2-Indan)-1,8-naphthyridine | 4.5 | 76 |

Another application of microwave irradiation is in the Grohe-Heitzer reaction for the synthesis of ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. scielo.org.mx This method significantly reduces the reaction time and the number of steps compared to the conventional synthesis. The process involves the reaction of ethyl 3-(2,6-dichloropyridin-3-yl)-3-oxopropanoate with acetic anhydride (B1165640) and triethyl orthoformate under microwave conditions, followed by cyclization with an ammonia (B1221849) source. scielo.org.mx

Furthermore, microwave-assisted synthesis has been employed in the preparation of more complex 1,8-naphthyridine derivatives. For instance, the synthesis of 1-aminomethyl-3-(2-trifluoromethyl-1,8-naphthyridine-3-carbonylhydrazono)-2-indolinones has been achieved through a microwave-assisted Mannich reaction. researchgate.net These examples demonstrate the versatility and efficiency of microwave-assisted synthesis as a modern and green approach to the preparation of 1,8-naphthyridine analogues.

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) have emerged as green solvents and catalysts for the synthesis of 1,8-naphthyridine derivatives, primarily through the Friedlander reaction. acs.orgacs.org Their use can lead to high yields and reusability of the catalytic system.

A series of basic ionic liquids have been developed and shown to be effective. acs.org For instance, the IL identified as [Bmmim][Im] has demonstrated superior catalytic activity. acs.orgrsc.org The optimized conditions for the synthesis of 2,3-diphenyl-1,8-naphthyridine involved reacting 2-amino-3-pyridinecarboxaldehyde (B47744) with 2-phenylacetophenone in [Bmmim][Im] at 80°C for 24 hours. acs.org This IL could be reused up to four times without a significant loss in its catalytic efficacy. acs.org

Another green approach involves using the biocompatible and inexpensive ionic liquid, choline hydroxide (ChOH), as a catalyst in water. researchgate.net This method represents a significant advancement, enabling gram-scale synthesis of 1,8-naphthyridines in an aqueous medium. researchgate.net The reaction between 2-aminonicotinaldehyde and various active methylene carbonyl compounds proceeds with excellent yields (typically >90%) using just 1 mol% of ChOH. researchgate.net Density functional theory (DFT) calculations have suggested that hydrogen bonding from the ChOH catalyst is crucial for facilitating the reaction. researchgate.net

Table 1: Ionic Liquid-Mediated Synthesis of 1,8-Naphthyridine Derivatives

| Reactants | Ionic Liquid/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-amino-3-pyridinecarboxaldehyde, 2-phenylacetophenone | [Bmmim][Im] | [Bmmim][Im] | 80 | 24 | 2,3-diphenyl-1,8-naphthyridine | >90 |

| 2-aminonicotinaldehyde, Acetone | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 2-methyl-1,8-naphthyridine | 97 |

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes is a key goal in green chemistry, offering benefits such as reduced cost, simpler purification, and lower environmental toxicity. For 1,8-naphthyridines, catalyst-free domino reactions have been successfully developed.

One such protocol involves a three-component reaction of glutaraldehyde, malononitrile, and various β-ketoamides in ethanol (B145695). rsc.org This method proceeds efficiently without a catalyst, yielding functionalized acs.orgsemanticscholar.orgnaphthyridine derivatives in high yields with short reaction times. rsc.org The process is noted for its operational simplicity and high regio- and stereo-selectivities. rsc.org Another approach utilizes the eco-friendly and reusable solvent Polyethylene Glycol-400 (PEG-400) for Friedlander annulation of 2-aminonicotinaldehyde, which also proceeds under catalyst-free conditions to provide good yields.

Table 2: Catalyst-Free Synthesis of acs.orgsemanticscholar.orgNaphthyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Condition | Yield (%) |

|---|---|---|---|---|---|

| Glutaraldehyde | Malononitrile | N-phenyl-3-oxobutanamide | Ethanol | Reflux | 92 |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is another cornerstone of green synthetic chemistry. Solvent-free reactions often lead to higher concentrations of reactants, which can accelerate reaction rates and improve efficiency.

The Friedlander condensation for synthesizing 1,8-naphthyridines has been effectively performed under solvent-free conditions. acs.org This reaction, involving 2-aminonicotinaldehyde and an active methylene compound, can be conducted in the presence of piperidine at room temperature by simply grinding the reactants together with a mortar and pestle. acs.org This method is rapid, efficient, and produces excellent yields without the formation of side products. acs.org For example, the reaction of 2-aminonicotinaldehyde with ethyl acetoacetate for 10 minutes under solvent-free conditions yielded 90% of the product, compared to only 5% when the reaction was carried out in ethanol for the same duration. acs.org

Microwave-assisted organic synthesis has also been applied to create solvent-free conditions. The 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyzed Friedlander condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group proceeds efficiently under microwave irradiation without any solvent, providing good yields in just a few minutes.

Table 3: Solvent-Free Synthesis of 1,8-Naphthyridines

| Reactant 1 | Reactant 2 | Catalyst/Condition | Time | Yield (%) |

|---|---|---|---|---|

| 2-aminonicotinaldehyde | Ethyl acetoacetate | Piperidine / Grinding | 10 min | 90 |

| 2-aminonicotinaldehyde | Acetylacetone | Piperidine / Grinding | 5 min | 92 |

| 2-aminonicotinaldehyde | Malononitrile | Piperidine / Grinding | 2 min | 95 |

Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the construction and functionalization of heterocyclic scaffolds like 1,8-naphthyridine. Palladium and Rhodium catalysts, in particular, have enabled sophisticated synthetic strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Kumada-Corriu reactions, are highly versatile for forming carbon-carbon bonds. rsc.orgnih.gov These methods have been applied to the synthesis of functionalized 1,8-naphthyridines. For example, palladium complexes with 1,8-naphthyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and used as catalysts. rsc.org These catalysts have shown activity in Suzuki-Miyaura coupling reactions. rsc.org A simple and efficient method for the Suzuki coupling of 2-amino-7-chloro-1,8-naphthyridine with various boronic acids has been developed, which proceeds with low catalyst loading and without the need to protect the amino group. semanticscholar.org

Direct C–H activation is an increasingly important strategy that allows for the formation of C-C or C-N bonds without pre-functionalized starting materials, offering a more atom-economical approach. nih.gov Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of naphthyridinone derivatives. nih.gov This strategy utilizes a double-activation and directing group approach, starting from nicotinamide (B372718) N-oxides, to achieve high yields and selectivities under mild conditions. nih.gov While not directly forming the 1,8-naphthyridine-3-amine, this demonstrates the power of C-H activation in building the core ring system. nih.gov Furthermore, palladium-catalyzed direct C-H arylation has been used to functionalize imidazo[1,2-α] acs.orgsemanticscholar.orgnaphthyridine scaffolds, allowing for regioselective single and double arylations. researchgate.net

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all the starting materials. This approach is valued for its convergence, operational simplicity, and ability to rapidly generate molecular diversity.

A common MCR for 1,8-naphthyridine synthesis is a three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile or a cyanoacetate (B8463686). organic-chemistry.org These reactions can be catalyzed by various substances. For instance, N-bromosulfonamides such as TBBDA (N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide) and PBBS (poly(N,N′-dibromo-N-ethylbenzene-1,3-disulfonamide)) act as effective Lewis acid catalysts for this transformation at room temperature, yielding products in good to high yields (65-90%). Another efficient catalyst for a similar three-component reaction is ammonium (B1175870) metavanadate in methanol (B129727) at room temperature.

Table 4: Multicomponent Reaction Synthesis of 1,8-Naphthyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-aminopyridine | Aromatic aldehyde | Malononitrile | TBBDA or PBBS | Acetonitrile | up to 88 |

Hydroamination-Cyclization Sequences

Recent advancements in the synthesis of 1,8-naphthyridines include the use of hydroamination of terminal alkynes followed by a Friedländer cyclization. osi.lv This two-step, one-pot process provides an efficient route to the naphthyridine core. The sequence typically involves an initial hydroamination reaction to form an enamine or a related intermediate, which then undergoes an intramolecular or intermolecular cyclization, consistent with the Friedländer annulation mechanism, to yield the final bicyclic aromatic system. This method is part of a broader effort to develop more eco-friendly, safe, and atom-economical approaches for synthesizing this important class of heterocycles. osi.lv

Ring Expansion Reactions

An innovative approach to constructing the 1,8-naphthyridine skeleton involves the ring expansion of smaller heterocyclic precursors. osi.lv One documented method is the ring expansion of a 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one. osi.lv For example, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base has been shown to cause an expansion of the five-membered pyrrole (B145914) ring, incorporating a carbon atom from the chloroform to form the six-membered pyridine ring of the 1,8-naphthyridine system. rsc.org This transformation provides a unique pathway to access the naphthyridine core from a different class of heterocyclic compounds.

Synthesis of Key Intermediate Compounds

The synthesis of 1,8-naphthyridine derivatives heavily relies on the availability of key starting materials and intermediates. The most crucial precursor for many synthetic routes, especially the widely used Friedländer synthesis, is 2-aminonicotinaldehyde (also known as 2-amino-pyridine-3-carboxaldehyde). nih.govacs.org This compound provides the necessary aminopyridine aldehyde functionality that condenses with an active methylene carbonyl compound to form the second pyridine ring of the naphthyridine system. nih.govacs.org

Greener synthetic methods for the Friedländer reaction, such as using water as a solvent with a choline hydroxide catalyst, have been developed starting from 2-aminonicotinaldehyde. acs.orgrsc.org In derivatization strategies, compounds like 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid serve as versatile intermediates for further substitutions on the naphthyridine ring. uobaghdad.edu.iqresearchgate.net

Derivatization Strategies of the this compound Scaffold

Functionalization of the nitrogen atoms, both within the naphthyridine rings and on the exocyclic amine, is a common strategy to modify the properties of the scaffold. N-alkylation of the ring nitrogen can be achieved by treating the 1,4-dihydro-4-oxo-1,8-naphthyridine core with an appropriate alkyl chloride in the presence of a base like sodium hydride. researchgate.net

N-acylation is a fundamental transformation used to introduce amide functionalities. nih.gov While direct acylation of the 3-amino group is a standard procedure, more complex derivatizations often involve N-acylation of a linked moiety. For instance, a synthetic route to 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives involves reacting a piperazine-substituted naphthyridine intermediate with 2-chloroacetyl chloride, followed by reaction with various anilines, effectively creating an N-acylated derivative. rsc.org General methods for N-acylation often utilize acyl chlorides or employ coupling agents like HOBt and EDC·HCl to form amide bonds. rsc.orgnih.gov

Table 1: Examples of N-Acylation and N-Alkylation Reactions

| Reaction Type | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | Alkyl chloride, NaH, DMF | 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine | researchgate.net |

| N-Acylation | Piperazinyl-1,8-naphthyridine | 2-chloroacetyl chloride, Et3N | N-chloroacetyl intermediate | rsc.org |

Modifications at various positions on the naphthyridine ring are crucial for tuning the biological activity of these compounds. The C-3 position is a frequent site for derivatization, often involving the introduction of carboxamides and other functional groups. researchgate.net For example, series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives have been synthesized with a variety of substituents at the C-3 position to explore their cytotoxic activities. researchgate.net

The C-7 position is another key site for substitution. Research has shown that modifications at the C-7 and N-1 positions can influence the cytotoxic activity of 1,8-naphthyridine derivatives. uobaghdad.edu.iq Specific examples include the synthesis of 5-methoxy-2-morpholino-1,8-naphthyridine-4-carboxylic acid from its 5-chloro precursor, demonstrating nucleophilic substitution at the C-5 position, which is adjacent to the C-7 position and influences the electronic properties of the ring system. uobaghdad.edu.iqresearchgate.net

Table 2: Examples of Ring Substitution Reactions

| Position | Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|---|

| C-3 | Vilsmeier-Haack Formylation | 4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine | POCl3, DMF | 4-Hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde | researchgate.net |

| C-5 | Nucleophilic Substitution | 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Methanolic KOH | 5-Methoxy-2-morpholino-1,8-naphthyridine-4-carboxylic acid | uobaghdad.edu.iq |

Molecular hybridization, which combines the 1,8-naphthyridine scaffold with other biologically active heterocyclic rings, is a powerful strategy in drug design.

Oxadiazoles : 1,8-Naphthyridine-oxadiazole hybrids have been synthesized. One route involves converting a 2-phenyl-1,8-naphthyridine-3-carboxylate to the corresponding hydrazide, which is then cyclized to form the 1,3,4-oxadiazole (B1194373) ring.

Benzimidazoles : Hybrid molecules incorporating both benzimidazole (B57391) and another heterocyclic moiety have been developed as potential therapeutic agents, suggesting a viable strategy for creating 1,8-naphthyridine-benzimidazole hybrids. rsc.org

β-Lactams (Azetidinones) : The synthesis of 1,8-naphthyridinyl-2-azetidinones has been reported. This typically involves the cycloaddition of a chloroacetyl chloride to a Schiff base (arylidene derivative) prepared from an amino-substituted 1,8-naphthyridine.

Thiazolidinones : 1,8-Naphthyridinyl-4-thiazolidinones are synthesized via cyclocondensation. An arylideneamino-phenyl-1,8-naphthyridine is reacted with mercaptoacetic acid in the presence of anhydrous ZnCl₂ to form the thiazolidinone ring.

Pyrazoles : Pyrazole-containing 1,8-naphthyridine derivatives have been synthesized by reacting chalcone-like precursors (1-(1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones) with hydrazine (B178648) hydrate, which leads to the cyclization and formation of the pyrazole (B372694) ring attached at the C-3 position. researchgate.net

Table 3: Hybridization of 1,8-Naphthyridine with Other Heterocycles

| Heterocycle | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Oxadiazole | Cyclization of carbohydrazide (B1668358) intermediate | Carbon disulfide, ethanolic KOH | - |

| Benzimidazole | Hybridization strategy | (General strategy) | rsc.org |

| β-Lactam | Cycloaddition to Schiff base | Chloroacetyl chloride, triethylamine | - |

| Thiazolidinone | Cyclocondensation with Schiff base | Mercaptoacetic acid, ZnCl₂ | - |

| Pyrazole | Cyclization of chalcone (B49325) precursor | Hydrazine hydrate | researchgate.net |

Schiff Base Formation

The formation of Schiff bases from this compound is a key transformation for introducing structural diversity. This typically involves the condensation reaction between the primary amine group of the 1,8-naphthyridine core and an appropriate aldehyde or ketone.

One documented approach to Schiff bases within the 1,8-naphthyridine family involves a multi-step synthesis starting from 2-aminonicotinaldehyde. Condensation with ethyl cyanoacetate yields 2-hydroxy-3-cyano-1,8-naphthyridine, which is then hydrolyzed to 2-hydroxy-1,8-naphthyridine-3-carboxylic acid. Subsequent treatment with phosphorus oxychloride affords the 2-chloro derivative, which upon reaction with hydrazine hydrate, produces a 2-hydrazido-1,8-naphthyridine-3-carboxylic acid. This hydrazide derivative serves as the precursor for Schiff base formation via reaction with various aldehydes. ispub.comresearchgate.net

Another study describes the synthesis of Schiff's bases using a 4-hydroxy-2,7-dimethyl-1,8-naphthyridine precursor. This starting material is converted to a hydrazide which is then condensed with different aromatic aldehydes and ketones to yield the corresponding Schiff's bases. nih.gov The reactions can be carried out under conventional heating or ultrasound irradiation, with the latter often providing higher yields in shorter reaction times. nih.gov

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| 2-Hydrazido-1,8-naphthyridin-3-carboxylic acid | Appropriate aldehyde | Methanol, reflux, 3 hours | 2-Arylidene hydrazido-1,8-naphthyridin-3-carboxylic acid | Not specified | connectjournals.com |

| 4-Hydroxy-2,7-dimethyl-1,8-naphthyridine-3-carbohydrazide | Aromatic aldehydes/ketones | Absolute ethanol, ultrasound irradiation, 60-65°C | Corresponding Schiff's bases | Good to excellent | nih.gov |

Synthesis of Carbonitrile and Carboxamide Derivatives

The synthesis of carbonitrile and carboxamide derivatives of 1,8-naphthyridine represents a significant area of research, with numerous methodologies developed to access these valuable compounds.

Carbonitrile Derivatives: A common route to 1,8-naphthyridine-3-carbonitriles involves the condensation of 2-aminonicotinaldehyde with active methylene compounds like malononitrile. organic-chemistry.org For instance, a one-pot, three-component reaction of a substituted 2-aminopyridine, an aldehyde, and malononitrile or methyl/ethyl cyanoacetate in the presence of a Lewis acid catalyst like N-bromosulfonamide can afford 1,8-naphthyridine derivatives in good yields under mild, room temperature conditions. acs.org

Carboxamide Derivatives: The synthesis of 1,8-naphthyridine-3-carboxamides can be achieved through several pathways. One approach involves the cyclo-condensation of a substituted pyridine with an ethoxy-methylenemalonate ester to form a 1,8-naphthyridine-3-carboxylate, which is then treated with a substituted aniline to yield the desired carboxamide. mdpi.comijpsr.com Another method involves the hydrolysis of a 1,8-naphthyridine-3-carboxylate to the corresponding carboxylic acid, followed by coupling with an appropriate amine. ijpsonline.com The activation of the carboxylic acid can be achieved using standard coupling agents. google.com

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| Substituted 2-aminopyridine, aldehyde, malononitrile | N-bromosulfonamide | Room temperature | 1,8-Naphthyridine-3-carbonitrile derivative | Good | acs.org |

| Substituted pyridine, ethoxy-methylenemalonate ester | High temperature, then substituted aniline | Mild conditions | 1,8-Naphthyridine-3-carboxamide derivative | Not specified | mdpi.comijpsr.com |

| 1-Substituted-1,8-naphthyridine-3-carboxylic acid | Appropriate amine | Sealed tube, heating | 1-Substituted-1,8-naphthyridine-3-carboxamide | Fair to good | ijpsonline.com |

Introduction of Halogenated and Trifluoromethyl Groups

The incorporation of halogen and trifluoromethyl moieties into the 1,8-naphthyridine framework is a key strategy for modulating the physicochemical and pharmacological properties of these compounds.

Halogenated Derivatives: The synthesis of halogenated 1,8-naphthyridines often involves starting with halogenated precursors. For example, 2-chloro-1,8-naphthyridine-3-carboxylic acid can be synthesized from 2-hydroxy-1,8-naphthyridine-3-carboxylic acid by treatment with phosphorus oxychloride. ispub.com Direct halogenation of the 1,8-naphthyridine ring system can be challenging and may lead to a mixture of products.

Trifluoromethyl Derivatives: The introduction of a trifluoromethyl (CF3) group can be achieved through various methods. One approach involves a one-pot cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with 2,6-diaminopyridine (B39239) in methanol at reflux to yield 2-amino-5-trifluoromethyl-1,8-naphthyridines. mdpi.com Another strategy involves a Rh(III)-catalyzed twofold C-H activation of benzamidine (B55565) hydrochlorides and cascade annulation with CF3-imidoyl sulfoxonium ylides to construct trifluoromethyl-functionalized benzo[de] nih.govrsc.orgnaphthyridines. rsc.org

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| 2-Hydroxy-1,8-naphthyridine-3-carboxylic acid | Phosphorus oxychloride | Not specified | 2-Chloro-1,8-naphthyridine-3-carboxylic acid | Not specified | ispub.com |

| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones, 2,6-diaminopyridine | Methanol, reflux | 2-Amino-5-trifluoromethyl-1,8-naphthyridine | 26-73% | mdpi.com | |

| Benzamidine hydrochlorides, CF3-imidoyl sulfoxonium ylides | Rh(III) catalyst | Not specified | Trifluoromethyl-functionalized benzo[de] nih.govrsc.orgnaphthyridine | Moderate to excellent | rsc.org |

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is crucial for improving yields, reducing reaction times, and developing more environmentally friendly synthetic protocols for 1,8-naphthyridine derivatives. The Friedländer annulation, a classical method for quinoline and naphthyridine synthesis, has been a major focus of such optimization efforts.

Key parameters that are often optimized include the choice of catalyst, solvent, and temperature. For instance, the use of ionic liquids like [Bmmim][Im] as both a catalyst and solvent has been shown to be effective for the Friedländer reaction, with optimal conditions identified as a 1:0.6 molar ratio of α-methylene carbonyl compounds to 2-amino-3-pyridinecarboxaldehyde at 80°C for 24 hours. acs.orgnih.gov This method offers the advantage of catalyst reusability. nih.gov

More recently, a green chemistry approach has been developed using water as the solvent and choline hydroxide (ChOH) as a metal-free, nontoxic, and water-soluble catalyst. nih.govacs.org This method has been shown to be superior to other bases and provides excellent yields of 2-methyl-1,8-naphthyridine. The optimized conditions involve using 1 mol% of ChOH in water. acs.org Another environmentally benign approach utilizes cerium(III) chloride heptahydrate (CeCl3·7H2O) as a reusable catalyst under solvent-free grinding conditions at room temperature, leading to high yields in short reaction times. connectjournals.com

| Reaction | Catalyst | Solvent | Temperature | Key Findings | Reference |

| Friedländer Synthesis | [Bmmim][Im] | [Bmmim][Im] | 80°C | Efficient, catalyst reusable | acs.orgnih.gov |

| Friedländer Synthesis | Choline hydroxide (1 mol%) | Water | Room Temperature or 50°C | High yields, environmentally friendly | nih.govacs.org |

| Friedländer Synthesis | CeCl3·7H2O | Solvent-free (grinding) | Room Temperature | High yields, short reaction times, reusable catalyst | connectjournals.com |

Gram-Scale and Scalable Synthesis Methods

The development of gram-scale and scalable synthesis methods is essential for the practical application of 1,8-naphthyridine derivatives in various fields, including pharmaceuticals. The Friedländer reaction has been successfully adapted for large-scale production.

A notable example is the gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide as a catalyst. This one-step reaction is reported to be the first of its kind to be conducted in water, offering significant advantages in terms of cost, safety, and environmental impact. nih.govacs.orgacs.org For example, the reaction of 1.23 g (10 mmol) of 2-aminonicotinaldehyde with acetone in water, catalyzed by a small amount of choline hydroxide, yielded 1.32 g (92%) of 2-methyl-1,8-naphthyridine. This methodology has been successfully applied to synthesize other derivatives on a gram scale with high yields. nih.gov

The use of ionic liquids has also been explored for scalable synthesis, although the cost and recovery of the ionic liquid can be a consideration for very large-scale production. The optimization of the Friedländer reaction using various catalysts and conditions, as discussed in the previous section, is directly relevant to developing scalable processes. The key is to find a balance between high yield, operational simplicity, cost-effectiveness, and environmental sustainability.

| Product | Starting Materials | Catalyst/Solvent | Scale | Yield | Reference |

| 2-Methyl-1,8-naphthyridine | 2-Aminonicotinaldehyde, Acetone | Choline hydroxide / Water | 10 mmol | 92% (1.32 g) | nih.gov |

| Substituted 1,8-naphthyridines | 2-Aminonicotinaldehyde, Active methylene carbonyls | Choline hydroxide / Water | Gram-scale | >90% | nih.govacs.orgacs.org |

Spectroscopic and Analytical Characterization Techniques for 1,8 Naphthyridin 3 Amine Compounds

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1,8-naphthyridine (B1210474) derivatives, IR spectra reveal characteristic vibrational frequencies corresponding to the naphthyridine core and its substituents.

The IR spectrum of an amino-substituted 1,8-naphthyridine would be expected to show characteristic absorption bands for N-H stretching of the primary amine group, typically in the region of 3300–3500 cm⁻¹ libretexts.org. These often appear as two distinct bands for the symmetric and asymmetric stretching modes. Aromatic C-H stretching vibrations are observed around 3000–3100 cm⁻¹. The vibrations associated with the C=C and C=N bonds within the heterocyclic aromatic ring system typically appear in the 1650–1400 cm⁻¹ region.

In various synthesized 1,8-naphthyridine derivatives, specific IR frequencies have been reported that confirm their structural features. For instance, in a series of 1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid analogues, characteristic signals were observed for aromatic C-H stretching (3086-3113 cm⁻¹) and keto C=O groups (1686 cm⁻¹) nih.gov. The synthesis of 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile was confirmed by the presence of an amide carbonyl stretching frequency at 1694 cm⁻¹ and nitro group frequencies at 1370 cm⁻¹ and 1570 cm⁻¹ nih.gov.

| Compound Type | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-carboxamide derivative | Amide C=O | 1694 | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid analogue | Aromatic C-H | 3086-3113 | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid analogue | Keto C=O | 1686 | nih.gov |

| General Amines | N-H Stretch | 3300-3360 | libretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For 1,8-naphthyridine compounds, ¹H NMR, ¹³C NMR, and various 2D-NMR techniques provide comprehensive information about the molecular structure.

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. In 1,8-naphthyridin-3-amine, the protons on the heterocyclic rings are in distinct chemical environments and exhibit characteristic chemical shifts and coupling patterns. The protons on the pyridine (B92270) rings are typically deshielded due to the electronegativity of the nitrogen atoms and the aromatic ring current, causing them to resonate at downfield chemical shifts, often between 7.0 and 9.0 ppm nih.govlew.ro. The protons of the amino group (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature, generally found in the 0.5-5.0 ppm range libretexts.org.

Detailed ¹H NMR data for various substituted 1,8-naphthyridine derivatives have been extensively reported. For example, in a series of 1-benzyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamides, aromatic protons of the naphthyridine ring were observed at δ 7.56-7.57 (dd), 7.97 (d), 8.52-8.53 (dd), and 9.19 (s) ppm in DMSO-d₆ nih.gov. For 2,4-dimethyl-5-amino-benzo[b] lew.ronaphthyridine, the proton signals were fully assigned using coupling patterns and COSY spectra lew.ro. The addition of deuterium oxide (D₂O) can be used to confirm the presence of amine protons, as the -NH protons will exchange with deuterium, causing their signal to disappear from the spectrum libretexts.org.

| Compound | Proton Position | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-(piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one | Aromatic | 9.19 (s), 8.71 (s), 8.52 (dd), 7.97 (d), 7.56 (d) | DMSO-d₆ | nih.gov |

| Benzo[b] lew.ronaphthyridone | H-2 | 8.76 | DMSO-d₆ | lew.ro |

| Benzo[b] lew.ronaphthyridone | H-4 | 8.58 | DMSO-d₆ | lew.ro |

| Benzo[b] lew.ronaphthyridone | H-3 | 7.35 | DMSO-d₆ | lew.ro |

| 3-(5-(4-bromophenyl)-1H-pyrazol-3-yl)-2-cyclopropyl-1,8-naphthyridine | NH (pyrazole) | 10.69 (s) | DMSO-d₆ | nih.gov |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, each carbon atom in the aromatic rings gives a distinct signal, with chemical shifts influenced by the nitrogen atoms and the amino substituent. Aromatic carbons in heterocyclic systems typically resonate in the range of 100-160 ppm researchgate.netoregonstate.edu. The carbon atom directly attached to the amino group (C-3) is expected to be shielded compared to a similar, unsubstituted carbon. Quaternary carbons, those without attached protons, generally show weaker signals oregonstate.edu.

The structures of numerous 1,8-naphthyridine derivatives have been confirmed using ¹³C NMR. For instance, in a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives, a wide range of carbon signals were observed and assigned, including those for the naphthyridine core and various substituents researchgate.net. For a benzo[b] lew.ronaphthyridine derivative, the 12 distinct carbon signals were identified between 115 and 178 ppm lew.ro. These assignments are often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps distinguish between CH, CH₂, and CH₃ groups.

| Compound | Carbon Chemical Shift Range (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| 2-phenyl-7-methyl-1,8-naphthyridine derivative (chalcone) | 14.65 - 186.83 | DMSO-d₆ | researchgate.net |

| Benzo[b] lew.ronaphthyridone | 115.83 - 177.13 | Not Specified | lew.ro |

| 2,4-dimethyl-5-amino-benzo[b] lew.ronaphthyridine | 25.06 - 158.42 | Not Specified | lew.ro |

For complex molecules like substituted 1,8-naphthyridines, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is crucial for tracing the proton connectivity within the individual rings of the naphthyridine core lew.romdpi.com.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum lew.romdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly valuable for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule together lew.romdpi.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule osaka-u.ac.jp.

The combined use of these 2D-NMR experiments allows for the complete and confident assignment of all ¹H and ¹³C signals, even in highly substituted 1,8-naphthyridine derivatives lew.romdpi.com.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This technique allows for the precise determination of the molecular weight of the compound nih.gov.

For this compound (C₈H₇N₃), the monoisotopic mass is 145.064 Da uni.lu. In an ESI-MS experiment, one would expect to observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 146.071. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the experimental conditions uni.lu. The structures of newly synthesized 1,8-naphthyridine derivatives are routinely confirmed by observing the expected molecular ion peak in their ESI-MS spectra nih.govresearchgate.net.

| Adduct | Ion Type | Predicted m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | Positive | 146.07128 | uni.lu |

| [M+Na]⁺ | Positive | 168.05322 | uni.lu |

| [M+K]⁺ | Positive | 184.02716 | uni.lu |

| [M+NH₄]⁺ | Positive | 163.09782 | uni.lu |

| [M-H]⁻ | Negative | 144.05672 | uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify components within a mixture. For the analysis of 1,8-naphthyridine derivatives, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed for separation, followed by mass spectrometry for detection and molecular weight determination. rsc.orgnih.gov

The chromatographic separation is typically achieved using a C18 column. rsc.org Elution conditions often involve a gradient system with a mixture of aqueous and organic solvents, such as water and methanol (B129727) or acetonitrile, often with additives like trifluoroacetic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. rsc.org The mass spectrometric detection is frequently performed using electrospray ionization (ESI), which is a soft ionization technique suitable for the analysis of polar, nitrogen-containing heterocyclic compounds. rsc.org LC-MS is instrumental in confirming the successful synthesis of 1,8-naphthyridine analogues by verifying the molecular weight of the target compounds. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. This technique is crucial for unequivocally identifying newly synthesized 1,8-naphthyridine derivatives. Electrospray ionization (ESI) is a common technique used to generate ions for HRMS analysis of these compounds. nih.gov The high resolving power of instruments like the Fourier Transform Ion Cyclotron Resonance Mass Spectrometer allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Predicted mass-to-charge ratios (m/z) for various adducts of the parent compound, this compound (C₈H₇N₃), highlight the data obtainable from HRMS analysis.

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 146.07128 |

| [M+Na]⁺ | 168.05322 |

| [M+K]⁺ | 184.02716 |

| [M+NH₄]⁺ | 163.09782 |

| [M-H]⁻ | 144.05672 |

| [M+HCOO]⁻ | 190.06220 |

Data sourced from PubChem CID 12300728. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique used for the analysis of volatile and thermally stable compounds. While direct analysis of some aromatic amines by GC-MS can be challenging, the technique is suitable for their derivatives. nih.govresearchgate.net Methods often involve derivatization to increase the volatility of the analytes. nih.gov

For the analysis of aromatic amines, typical GC-MS methods employ a capillary column, such as a ZB-Wax or Rxi-5Sil MS column. nih.gov The injector temperature is generally set around 250°C, with an oven program that ramps up to a final temperature of approximately 240°C. nih.gov Electron ionization (EI) is a common ionization method used in the mass spectrometer for these analyses. nih.gov Although less common than LC-MS for complex 1,8-naphthyridine derivatives, GC-MS can be a valuable tool for the analysis of simpler, more volatile precursors or reaction byproducts. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of newly synthesized 1,8-naphthyridine compounds. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. nih.govresearchgate.netresearchgate.net

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 68.95 | 68.86 |

| H | 5.79 | 5.69 |

| N | 16.08 | 16.02 |

Data represents an example for a derivative compound, C₂₀H₂₀N₄O₂. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Spectra Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. libretexts.org This technique is particularly useful for characterizing compounds with chromophores, such as the conjugated π-system of the 1,8-naphthyridine ring. nih.govrsc.org The absorption spectrum of a 1,8-naphthyridine derivative typically shows distinct absorption maxima (λmax). For instance, a study on a specific 1,8-naphthyridine derivative reported absorption maxima at 356 nm with a shoulder at 371 nm in methanol/water solutions. rsc.org The position and intensity of these absorption bands are influenced by the electronic structure of the molecule, including the presence of substituents on the naphthyridine core and the polarity of the solvent. researchgate.net Increasing conjugation in the molecular structure generally leads to a shift in the absorption maximum to a longer wavelength. libretexts.org

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides information about the vibrational modes of a molecule, yielding a structural fingerprint. scispace.com It is complementary to infrared (IR) spectroscopy. scispace.com The FT-Raman spectra of 1,8-naphthyridine derivatives are typically recorded over a range of approximately 4000-400 cm⁻¹. nih.gov The resulting spectrum reveals characteristic bands corresponding to specific molecular vibrations, such as C-H and C-C stretching of the aromatic rings, as well as vibrations involving the heterocyclic framework. globalresearchonline.net For example, aromatic C-H stretching vibrations are typically observed around 3000 cm⁻¹, while C-C ring stretching vibrations occur in the 1650-1580 cm⁻¹ region. globalresearchonline.net Analysis of these vibrational frequencies aids in confirming the molecular structure and functional groups present in the compound. tubitak.gov.trnih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org The technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov For 1,8-naphthyridine derivatives, single-crystal X-ray diffraction (SCXRD) has been used to unambiguously confirm their molecular structure. nih.gov In one such study, SCXRD measurements were performed using graphite-monochromated Cu Kα radiation (λ = 1.54184 Å). nih.gov The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision, providing conclusive proof of the compound's structure. wikipedia.orgnih.gov

Biological Activities and Medicinal Chemistry Research

Anticancer Activity

The 1,8-naphthyridine (B1210474) scaffold is a crucial pharmacophore in the development of new anticancer medications. ekb.eg Derivatives of this structure have demonstrated promising results through various mechanisms of action, establishing them as a significant area of interest in oncology research. ekb.egnih.gov

Inhibition of Cellular Proliferation and Cytotoxicity Studies

A primary indicator of the anticancer potential of 1,8-naphthyridine derivatives is their ability to inhibit the growth of and induce death in cancer cells. In vitro cytotoxicity studies have been conducted on a wide array of human cancer cell lines, with many derivatives showing potent activity.

For instance, a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their activity against the human breast cancer cell line (MCF-7). researchgate.net Within this series, compounds 10c , 8d , 4d , 10f , and 8b exhibited IC50 values of 1.47 µM, 1.62 µM, 1.68 µM, 2.30 µM, and 3.19 µM, respectively, demonstrating significant cytotoxic effects. researchgate.net Other compounds in the same study, such as 3f , 6f , 8c , and 10b , also showed notable activity with IC50 values of 6.53 µM, 7.88 µM, 7.89 µM, and 7.79 µM, respectively. researchgate.netresearchgate.net

Further research into novel bis(trifluoromethyl)phenyl-quinoline-benzamide- researchgate.netekb.eg-naphthyridine and imidazo[1,2-a] researchgate.netekb.eg-naphthyridine derivatives identified compounds 5b and 5e as having potent cytotoxic effects against three human cancer cell lines: MCF-7 (breast), A549 (lung), and SiHa (cervical). tandfonline.com Compound 5b recorded IC50 values of 11.25 µM (MCF-7), 23.19 µM (A549), and 29.22 µM (SiHa), while compound 5e had IC50 values of 13.45 µM (MCF-7), 26.24 µM (A549), and 30.18 µM (SiHa). tandfonline.com

Additionally, studies on 1,8-naphthyridine-3-carboxamide derivatives have highlighted other promising candidates. researchgate.net Compound 12 showed high cytotoxicity in the HBL-100 breast cancer cell line (IC50 = 1.37 µM), while compound 17 was highly active in the KB oral cancer cell line (IC50 = 3.7 µM), and compound 22 was effective against the SW-620 colon cancer cell line (IC50 = 3.0 µM). researchgate.net Pyrazole (B372694) derivatives have also been investigated, with compound 5j being most active against HeLa cervical cancer cells (IC50 = 6.4 µM) and compound 5k showing the most potency against MCF-7 cells (IC50 = 2.03 µM). nih.gov

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 10c | MCF-7 | Breast | 1.47 | researchgate.net |

| 8d | MCF-7 | Breast | 1.62 | researchgate.net |

| 4d | MCF-7 | Breast | 1.68 | researchgate.net |

| 10f | MCF-7 | Breast | 2.30 | researchgate.net |

| 8b | MCF-7 | Breast | 3.19 | researchgate.net |

| 5b | MCF-7 | Breast | 11.25 | tandfonline.com |

| 5b | A549 | Lung | 23.19 | tandfonline.com |

| 5b | SiHa | Cervical | 29.22 | tandfonline.com |

| 5e | MCF-7 | Breast | 13.45 | tandfonline.com |

| 5e | A549 | Lung | 26.24 | tandfonline.com |

| 5e | SiHa | Cervical | 30.18 | tandfonline.com |

| 12 | HBL-100 | Breast | 1.37 | researchgate.net |

| 17 | KB | Oral | 3.7 | researchgate.net |

| 22 | SW-620 | Colon | 3.0 | researchgate.net |

| 5j | HeLa | Cervical | 6.4 | nih.gov |

| 5k | MCF-7 | Breast | 2.03 | nih.gov |

Mechanisms of Action

The anticancer effects of 1,8-naphthyridine derivatives are attributed to several distinct cellular mechanisms. ekb.egekb.eg These include the induction of programmed cell death (apoptosis), halting the cell division cycle, interfering with essential enzymes for DNA replication, and disrupting the cellular skeleton. ekb.egekb.eg

Apoptosis is a critical pathway for eliminating cancerous cells. Certain 1,8-naphthyridine derivatives have been shown to be effective proapoptotic agents. For example, a novel derivative, 3u , was found to induce apoptosis in human melanoma A375 cells at high concentrations through the upregulation of death receptors. nih.gov

Further studies on pyrazole-naphthyridine hybrids demonstrated that the potent compounds 5j and 5k induce apoptosis in HeLa and MCF-7 cells. nih.gov The mechanism involves the intrinsic or mitochondrial pathway of apoptosis, confirmed by a decrease in the mitochondrial membrane potential and increased levels of activated caspase-9 and caspase-3/7. nih.gov The involvement of reactive oxygen species and an intercalative mode of DNA binding were also implicated in the apoptotic process. nih.gov

Interrupting the cell cycle is another key strategy in cancer therapy to prevent the proliferation of malignant cells. Derivatives of 1,8-naphthyridine have been shown to cause cell cycle arrest at different phases. For instance, compounds 5g and 5p were found to induce cell cycle arrest in HepG-2 liver cancer cells at the S phase and G1/S phase, respectively, ultimately triggering apoptosis. nih.gov

Similarly, the pyrazole derivative 5j caused G0/G1 arrest in HeLa cells, as determined by flow cytometry analysis. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation. nih.gov

Topoisomerases are enzymes that are essential for managing the topological state of DNA during replication and transcription, making them important targets for anticancer drugs. ekb.eg The 1,8-naphthyridine scaffold is present in compounds that act as inhibitors of both topoisomerase I and II. ekb.egekb.eg

A series of seventeen 1,8-naphthyridine derivatives were specifically designed as potential topoisomerase II (Topo II) inhibitors. nih.gov Within this series, compound 5p showed a potent inhibitory effect on topoisomerase IIβ. nih.gov Molecular docking studies suggested a unique binding pattern for 5p within the etoposide (B1684455) binding pocket of the enzyme, indicating its potential role as a Topo II poison. nih.gov Vosaroxin, another 1,8-naphthyridine derivative, is a known topoisomerase II poison that functions by intercalating with DNA, leading to replication-dependent DNA damage and rapid apoptosis. researchgate.netresearchgate.net

The disruption of microtubule dynamics, which are crucial for cell division, shape, and intracellular transport, is a validated anticancer strategy. nih.gov Certain 1,8-naphthyridine derivatives function as antimitotic agents by inhibiting tubulin polymerization. ekb.egekb.eg

A study of substituted 2-thienyl-1,8-naphthyridin-4-ones found that the most cytotoxic compounds, including 31 , 32 , 33 , and 40 , were effective inhibitors of tubulin polymerization. nih.gov The most potent of these, compound 40 , was also a strong inhibitor of colchicine (B1669291) binding to tubulin, indicating it acts at the colchicine binding site. nih.gov The inhibitory effects of these compounds were comparable to potent natural antimitotic agents like podophyllotoxin (B1678966) and combretatin A-4. nih.gov

Protein Kinase Inhibition

Derivatives of the 1,8-naphthyridine core structure have been explored as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. ekb.egcapes.gov.brnih.govnih.gov The 1,8-naphthyridine scaffold serves as a versatile backbone for the design of ATP-competitive kinase inhibitors.

Research into 6-substituted-4-anilino nih.govnih.gov naphthyridine-3-carbonitriles has provided insights into their potential as kinase inhibitors. However, studies comparing different naphthyridine isomers have indicated that compounds featuring a 1,8-naphthyridine core are significantly less active as EGFR kinase inhibitors when compared to their 1,7-naphthyridine (B1217170) counterparts. capes.gov.br This suggests that the precise arrangement of nitrogen atoms within the bicyclic system is a critical determinant of binding affinity and inhibitory potency against this specific kinase. While the broader class of 1,8-naphthyridines is investigated for kinase inhibition, specific and potent inhibitory activity for 1,8-naphthyridin-3-amine derivatives against a range of protein kinases remains an area of active research.

DNA Intercalation

DNA intercalation is a mechanism of action for several established anticancer drugs. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, leading to conformational changes that can inhibit replication and transcription, ultimately triggering cell death. While the planar nature of the 1,8-naphthyridine ring system suggests a potential for DNA intercalation, research has more prominently highlighted this mechanism for other isomers, such as 2-amino-1,8-naphthyridine derivatives. oup.comnih.gov

For 2-amino-1,8-naphthyridines, studies have shown that their interaction with DNA involves specific hydrogen bonds and is not solely based on hydrophobic interactions typical of classical intercalators. oup.comnih.gov The binding affinity of these compounds can be enhanced by the introduction of methyl groups on the naphthyridine ring. oup.com While direct and extensive studies on the DNA intercalating properties specifically of this compound derivatives are not as prevalent in the reviewed literature, the general understanding of the DNA-binding capabilities of the broader aminonaphthyridine class suggests this could be a potential, albeit less explored, mechanism of action.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. The 1,8-naphthyridine scaffold has been identified as a potential pharmacophore for the development of angiogenesis inhibitors. ekb.egekb.eg While comprehensive studies detailing the specific anti-angiogenic activity of this compound derivatives are limited in the available literature, the broader class of 1,8-naphthyridine compounds is recognized for this potential. The mechanism of action is thought to involve the modulation of signaling pathways that are crucial for the proliferation and migration of endothelial cells. Further investigation is required to elucidate the specific structure-activity relationships of this compound derivatives as inhibitors of angiogenesis.

Ras Protein Inhibition

The Ras family of small GTPases are key signaling molecules that, when mutated, are implicated in a significant portion of human cancers. nih.gov The development of Ras inhibitors has been a long-standing challenge in oncology. The 1,8-naphthyridine framework is considered a potential starting point for the design of small molecules that could interfere with Ras protein function or its downstream signaling pathways. ekb.egekb.eg However, specific examples and detailed mechanistic studies of this compound derivatives as direct or indirect inhibitors of Ras proteins are not extensively documented in the current body of scientific literature. This remains an area with potential for future research and drug discovery efforts.

Telomerase Inhibition

Telomerase is an enzyme that is responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is therefore a promising strategy for cancer treatment. mdpi.com Dimeric derivatives of 2-amino-1,8-naphthyridine have been shown to bind to human telomeric DNA sequences and inhibit the elongation of these sequences by telomerase. nih.gov This indicates that the 1,8-naphthyridine scaffold can be a basis for the development of telomerase inhibitors. While this research focused on a 2-amino substituted derivative, it provides a rationale for investigating the potential of this compound derivatives to act through a similar mechanism.

EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation. Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention. The 4-anilinoquinazoline (B1210976) and related 4-anilinoquinoline structures are well-established pharmacophores for potent EGFR inhibitors. nih.govmdpi.com Given the structural similarities, 4-anilino-1,8-naphthyridine derivatives (which are N-substituted derivatives of this compound) have also been synthesized and evaluated for their EGFR kinase inhibitory activity.

However, comparative studies have revealed that the placement of the nitrogen atoms in the naphthyridine ring is crucial for activity. Specifically, 6-substituted-4-anilino-1,8-naphthyridine-3-carbonitriles were found to be significantly less potent as EGFR kinase inhibitors compared to their corresponding 1,7-naphthyridine and quinoline (B57606) analogues. capes.gov.br This finding underscores the stringent structural requirements for effective binding to the ATP pocket of EGFR.

Table 1: EGFR Kinase Inhibitory Activity of Selected Naphthyridine Derivatives

| Compound ID | Core Structure | Modifications | EGFR IC50 (µM) |

|---|---|---|---|

| Analog Series 1 | 1,7-Naphthyridine | 6-Substituted-4-anilino-3-carbonitrile | Potent |

| Analog Series 2 | 1,8-Naphthyridine | 6-Substituted-4-anilino-3-carbonitrile | Significantly Less Active |

| Reference | 4-Anilinoquinoline | 3-carbonitrile | Potent |

Data derived from comparative studies. capes.gov.br

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

The exploration of the structure-activity relationships (SAR) of 1,8-naphthyridine derivatives is crucial for the rational design of more potent and selective anticancer agents. tandfonline.comnih.gov Several studies have provided insights into how modifications at different positions of the 1,8-naphthyridine ring influence their cytotoxic activity.

For a series of 1,8-naphthyridine derivatives evaluated for their in vitro anticancer activity, the presence of electron-withdrawing substituents such as nitro (NO2), fluoro (F), chloro (Cl), and bromo (Br) on an appended aryl ring was found to significantly enhance cytotoxic effects. tandfonline.com For instance, a derivative bearing a 3-nitro group on a benzamide (B126) moiety attached to the 1,8-naphthyridine core demonstrated potent activity against the MCF-7 breast cancer cell line. tandfonline.com

In the context of 1,8-naphthyridine-3-carboxamide derivatives, substitutions on this part of the molecule have been shown to yield compounds with high cytotoxicity against various cancer cell lines. nih.govresearchgate.netresearchgate.netnih.gov Furthermore, for quinoline and naphthyridine derivatives more broadly, specific functionalities at different positions have been identified as important for activity. For the 1,8-naphthyridine ring, an aminopyrrolidine functionality at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position have been noted as being essential for cytotoxicity. nih.gov

These findings collectively suggest that both the electronic nature and the steric bulk of substituents, as well as the specific substitution patterns on the 1,8-naphthyridine core and its appended moieties, play a critical role in determining the anticancer potency of these compounds.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-1,8-naphthyridine |

| 6-substituted-4-anilino-1,8-naphthyridine-3-carbonitriles |

| 1,7-naphthyridine derivatives |

| 4-anilinoquinoline-3-carbonitriles |

In vitro Anticancer Screening Against Various Cell Lines

A substantial body of research has been dedicated to synthesizing and evaluating 1,8-naphthyridine derivatives for their cytotoxic effects against a panel of human cancer cell lines. These studies have identified several compounds with potent anticancer activity, often with half-maximal inhibitory concentrations (IC₅₀) in the micromolar to nanomolar range.